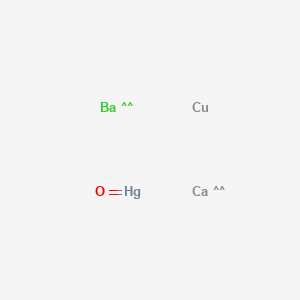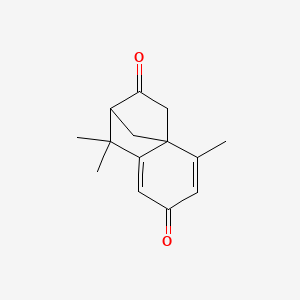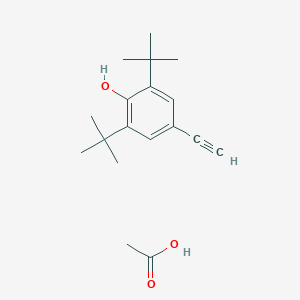
Acetic acid;2,6-ditert-butyl-4-ethynylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2,6-ditert-butyl-4-ethynylphenol is a chemical compound that combines the properties of acetic acid and a substituted phenol This compound is known for its unique structural features, which include two tert-butyl groups and an ethynyl group attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6-ditert-butyl-4-ethynylphenol typically involves the following steps:
Formation of 2,6-ditert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where 2,6-ditert-butylphenol is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Acetylation: The final step involves the acetylation of the ethynyl-substituted phenol using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The tert-butyl groups can be substituted under specific conditions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Acetic acid;2,6-ditert-butyl-4-ethynylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.
作用機序
The mechanism of action of acetic acid;2,6-ditert-butyl-4-ethynylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the ethynyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,6-Ditert-butylphenol: Lacks the ethynyl and acetyl groups, making it less reactive in certain chemical reactions.
4-Ethynylphenol: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
Acetic acid: A simple carboxylic acid without the phenolic structure, leading to different chemical behavior.
Uniqueness
Acetic acid;2,6-ditert-butyl-4-ethynylphenol is unique due to the combination of its structural elements, which confer distinct reactivity and potential applications. The presence of both tert-butyl and ethynyl groups on the phenol ring enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
126739-17-1 |
|---|---|
分子式 |
C18H26O3 |
分子量 |
290.4 g/mol |
IUPAC名 |
acetic acid;2,6-ditert-butyl-4-ethynylphenol |
InChI |
InChI=1S/C16H22O.C2H4O2/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7;1-2(3)4/h1,9-10,17H,2-7H3;1H3,(H,3,4) |
InChIキー |
TWZLGMBZZRFSAC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Iodo-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14271900.png)
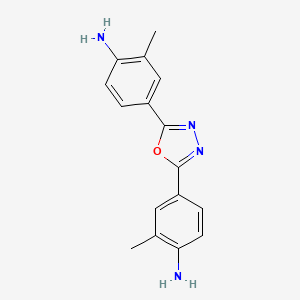

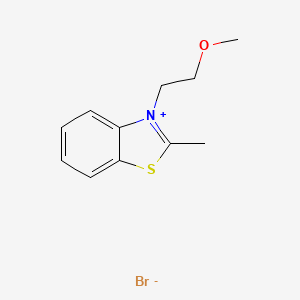
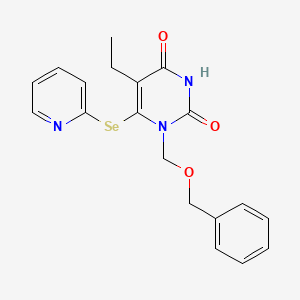


![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)

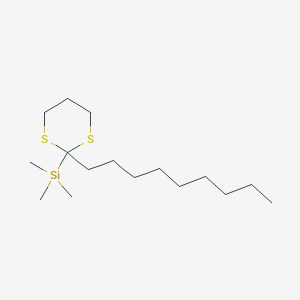
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)

